5,7-Dimethyl-3-indoleacetic acid
Overview
Description
5,7-Dimethyl-3-indoleacetic acid: is a derivative of indole-3-acetic acid, which is a well-known plant hormone belonging to the auxin family. This compound is characterized by the presence of two methyl groups at the 5th and 7th positions of the indole ring, and an acetic acid moiety attached to the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-3-indoleacetic acid typically involves the modification of the indole ring through various chemical reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-3-indoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the acetic acid moiety or the indole ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: 5,7-Dimethyl-3-indoleacetic acid is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry .
Biology: In biological research, this compound is studied for its potential role in plant growth regulation and its interactions with plant hormones .
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities .
Industry: The compound is used in the development of agrochemicals and plant growth regulators, contributing to agricultural productivity and crop protection .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-indoleacetic acid involves its interaction with specific molecular targets and pathways. As a derivative of indole-3-acetic acid, it likely exerts its effects through similar mechanisms, such as binding to auxin receptors and modulating gene expression related to plant growth and development . The compound may also influence cellular processes by interacting with enzymes and signaling pathways involved in cell division and elongation .
Comparison with Similar Compounds
Indole-3-acetic acid (IAA):
Indole-3-butyric acid (IBA): Another auxin used as a plant growth regulator.
Indole-3-acetonitrile (IAN): A compound with similar growth-regulating effects.
Uniqueness: 5,7-Dimethyl-3-indoleacetic acid is unique due to the presence of methyl groups at the 5th and 7th positions, which may influence its biological activity and interactions with molecular targets. This structural modification can enhance its stability, solubility, and specificity compared to other indole derivatives .
Properties
IUPAC Name |
2-(5,7-dimethyl-1H-indol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-3-8(2)12-10(4-7)9(6-13-12)5-11(14)15/h3-4,6,13H,5H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCBMZMISBSKFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CN2)CC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224907 | |
Record name | 3-Indoleacetic acid, 5,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74038-94-1 | |
Record name | 5,7-Dimethyl-3-indoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074038941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dimethyl-3-indoleacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Indoleacetic acid, 5,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DIMETHYL-3-INDOLEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3345D2HUV0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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